molecular formula C11H19N B14238087 6-Heptyn-1-amine, N-(2-methylpropylidene)- CAS No. 545377-78-4

6-Heptyn-1-amine, N-(2-methylpropylidene)-

Cat. No.: B14238087
CAS No.: 545377-78-4
M. Wt: 165.27 g/mol
InChI Key: SXNJMUPYQCCLRS-UHFFFAOYSA-N
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Description

6-Heptyn-1-amine, N-(2-methylpropylidene)- is an organic compound with the molecular formula C10H17N. It is a derivative of heptyn-1-amine, where the amine group is modified with an N-(2-methylpropylidene) substituent. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyn-1-amine, N-(2-methylpropylidene)- typically involves the reaction of 6-heptyn-1-amine with an appropriate aldehyde or ketone under specific conditions. One common method is the condensation reaction between 6-heptyn-1-amine and isobutyraldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

On an industrial scale, the production of 6-Heptyn-1-amine, N-(2-methylpropylidene)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Heptyn-1-amine, N-(2-methylpropylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction typically produces primary or secondary amines.

Scientific Research Applications

6-Heptyn-1-amine, N-(2-methylpropylidene)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Heptyn-1-amine, N-(2-methylpropylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme kinetics and inhibition.

Comparison with Similar Compounds

Similar Compounds

    6-Heptyn-1-amine: The parent compound without the N-(2-methylpropylidene) modification.

    6-Heptyn-1-amine, N-(2-methylpropyl)-: A similar compound with a different substituent on the amine group.

    6-Heptyn-1-amine, N-(2-ethylpropylidene)-: Another derivative with a different alkylidene group.

Uniqueness

6-Heptyn-1-amine, N-(2-methylpropylidene)- is unique due to its specific structural modification, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the N-(2-methylpropylidene) group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

545377-78-4

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-hept-6-ynyl-2-methylpropan-1-imine

InChI

InChI=1S/C11H19N/c1-4-5-6-7-8-9-12-10-11(2)3/h1,10-11H,5-9H2,2-3H3

InChI Key

SXNJMUPYQCCLRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NCCCCCC#C

Origin of Product

United States

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